Saikosaponin-B2 vs. Saikosaponin-A and -D: Superior Anti-HCoV-229E Potency and Selectivity Index
In a direct head-to-head comparison against human coronavirus 229E (HCoV-229E) in vitro, Saikosaponin-B2 (SSb2) demonstrated the most potent antiviral activity among tested saikosaponins. SSb2 exhibited an IC50 of 1.7 ± 0.1 µmol/L, which was significantly lower (more potent) than that of Saikosaponin-A (SSa) and Saikosaponin-D (SSd) [1]. Crucially, the selectivity index (SI) for SSb2 was 221.9 (CC50 = 383.3 ± 0.2 µmol/L), which was over 8-fold higher than the SI for SSa (SI = 26.6, CC50 = 228.1 ± 3.8 µmol/L). This indicates a much wider therapeutic window for SSb2 in this viral model [1].
| Evidence Dimension | Antiviral Potency (IC50) and Selectivity Index (SI = CC50/IC50) |
|---|---|
| Target Compound Data | IC50 = 1.7 ± 0.1 µmol/L; CC50 = 383.3 ± 0.2 µmol/L; SI = 221.9 |
| Comparator Or Baseline | Saikosaponin A (SSa): IC50 = 8.6 ± 0.3 µmol/L; CC50 = 228.1 ± 3.8 µmol/L; SI = 26.6. Saikosaponin D (SSd): IC50 = 12.2 ± 0.5 µmol/L; CC50 = 168.5 ± 2.1 µmol/L; SI = 13.8. |
| Quantified Difference | SSb2 IC50 is ~5-fold lower (more potent) than SSa. SSb2 SI is >8-fold higher than SSa. |
| Conditions | HCoV-229E infection of human fetal lung fibroblast (MRC-5) cells; XTT assay for viability; CC50 determined on uninfected MRC-5 cells. |
Why This Matters
For antiviral research, especially on coronaviruses, the combination of low IC50 and high SI makes SSb2 a superior and safer candidate for in vitro and potentially in vivo studies compared to SSa or SSd.
- [1] Cheng, P. W.; et al. Antiviral Effects of Saikosaponins on Human Coronavirus 229E in vitro. Clin. Exp. Pharmacol. Physiol. 2006, 33 (7), 612-616. View Source
